Cas no 93-91-4 (Benzoylacetone)

Benzoylacetone (C10H10O2) is a β-diketone compound characterized by its keto-enol tautomerism, making it a versatile intermediate in organic synthesis. Its chelating properties enable the formation of stable complexes with metal ions, which are useful in catalysis and coordination chemistry. The compound exhibits high reactivity in condensation and alkylation reactions, serving as a precursor for heterocyclic compounds and fine chemicals. Benzoylacetone's stability under various conditions and its solubility in common organic solvents enhance its utility in industrial and research applications. It is also employed in UV stabilizers and as a ligand in spectroscopic studies due to its distinct absorption characteristics.
Benzoylacetone structure
Benzoylacetone structure
Product Name:Benzoylacetone
CAS No:93-91-4
MF:C10H10O2
MW:162.185203075409
MDL:MFCD00008786
CID:34721
PubChem ID:7166
Update Time:2025-05-23

Benzoylacetone Chemical and Physical Properties

Names and Identifiers

    • 1-Benzoylacetone
    • 1-Phenyl-1,3-butanedione
    • Benzoylacetone, (1-Phenyl-1,3-butanedione)
    • Benzoylacetone
    • 1-Benzoyl-2-propanone
    • 1-phenyl-3-butanedione
    • 1-phenyl-butane-1,3-dione
    • 2-Propanone, benzoyl-
    • 3-Butanedione,1-phenyl-1
    • -Acetylacetophenone
    • alpha-Acetylacetophenone
    • Benzoyl-aceton Benzoylpropanone
    • OMEGA-ACETYL ACETOPHENONE
    • A-ACETYLHYPNONE
    • A-ACETYLACETOPHENONE
    • A-ACETYLMETHYL PHENYL KETONE
    • ACETOACETOPHENONE
    • ACETYLBENZOYLMETHANE
    • METHYL PHENACYL KETONE
    • AURORA 9175
    • 1-BENZOYLACETONE CRYSTALLINE
    • 1,3-Butanedione, 1-phenyl-
    • 1-Phenylbutane-1,3-dione
    • Benzoyl propanone
    • α-Acetyl acetophenone
    • 1-Phenyl-1,3-butanedione (ACI)
    • 1-Methyl-3-phenyl-1,3-propanedione
    • 1-Phenylbutan-1,3-dione
    • 2-Acetylacetophenone
    • 4-Oxo-4-phenylbutan-2-one
    • 4-Phenyl-2,4-butanedione
    • NSC 100655
    • NSC 4015
    • NSC 404283
    • NSC 405722
    • NSC 405723
    • NSC 405724
    • NSC 83580
    • NSC 83581
    • NSC 87898
    • NSC 88942
    • NSC 97232
    • NSC 97233
    • α-Acetylacetophenone
    • MDL: MFCD00008786
    • Inchi: 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
    • InChI Key: CVBUKMMMRLOKQR-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)=O)C1C=CC=CC=1
    • BRN: 742413

Computed Properties

  • Exact Mass: 162.06800
  • Monoisotopic Mass: 162.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 34.1A^2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.09 g/mL at 25 °C(lit.)
  • Melting Point: 57.0 to 60.0 deg-C
  • Boiling Point: 262°C(lit.)
  • Flash Point: 260-262℃
  • Refractive Index: 1.5678 (estimate)
  • Solubility: 0.38g/l insoluble
  • Water Partition Coefficient: Insoluble
  • PSA: 34.14000
  • LogP: 1.84840
  • FEMA: 2422
  • Solubility: Soluble in ethanol, ether and concentrated alkali solution, slightly soluble in cold water.
  • Sensitiveness: Sensitive to humidity

Benzoylacetone Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • RTECS:EK3540200
  • TSCA:Yes
  • Storage Condition:Inert atmosphere,Room Temperature

Benzoylacetone Customs Data

  • HS CODE:29143900
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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Benzoylacetone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Isopropanol ,  Sodium methoxide Catalysts: 2225846-01-3 Solvents: Tetrahydrofuran ;  24 h, 100 °C
Reference
Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen source
Torres-Calis, Antonio; Garcia, Juventino J., Catalysis Science & Technology, 2022, 12(9), 3004-3015

Production Method 2

Reaction Conditions
1.1 Reagents: 1,2-Benziodoxol-3(1H)-one, 1-hydroxy-5-methoxy-7-methyl-, 1-oxide Solvents: Acetone ;  5 - 10 min, rt
1.2 12 h, rt
Reference
Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solvents
Moorthy, Jarugu Narasimha; Singhal, Nidhi; Senapati, Kalyan, Tetrahedron Letters, 2008, 49(1), 80-84

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
The regioselective preparation of 1,3-diketones
Wiles, Charlotte; Watts, Paul; Haswell, Stephen J.; Pombo-Villar, Esteban, Tetrahedron Letters, 2002, 43(16), 2945-2948

Production Method 4

Reaction Conditions
1.1 5 - 10 h, 85 - 105 °C
Reference
Preparation method of organic intermediate benzoylacetone
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  27 - 30 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol ,  Water ;  1.5 h, 60 °C
Reference
Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-Aroylacetones
Mahalingam, Sakkarapalayam M.; Aidhen, Indrapal Singh, Journal of Organic Chemistry, 2006, 71(1), 349-351

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Ethyl acetate ;  0 °C; 12 h, rt
Reference
Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts
Inagaki, Sho ; Saito, Kai; Suto, Soichiro; Aihara, Hiromi; Sugawara, Aoi; et al, Journal of Organic Chemistry, 2018, 83(22), 13834-13846

Production Method 7

Reaction Conditions
1.1 Reagents: Zinc, diiodo-μ-methylenedi- Solvents: Tetrahydrofuran ;  2 - 5 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone Formation
Sada, Mutsumi; Matsubara, Seijiro, Journal of the American Chemical Society, 2010, 132(2), 432-433

Production Method 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Reference
Preparation and utilization of a macromolecular analog of N-tert-butyl-N-ethylamine as a reusable amide base
Blanton, James R.; Salley, Robert E., Journal of Organic Chemistry, 1989, 54(3), 723-6

Production Method 9

Reaction Conditions
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt; rt → 77 °C; 3 - 12 h, 77 °C
Reference
High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid
Bartlett, Samuel L.; Beaudry, Christopher M., Journal of Organic Chemistry, 2011, 76(23), 9852-9855

Production Method 10

Reaction Conditions
1.1 Reagents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride, compd. with zinc chloride (Z… ;  30 min, 60 °C
Reference
Choline Chloride.2ZnCl2: an excellent reagent for regioselective conversion of epoxides to vicinal-chlorohydrins
Sadula, Sunitha; Kanjilal, Sanjit; Srinivasa, Reddy P.; Prasad, Rachapudi B. N., Indo American Journal of Pharmaceutical Research, 2015, 5(2), 760-766

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Gold ,  2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-, polymer with α-methyl-ω-[[3,4,5-t… Solvents: Water ;  40 h, 80 °C
Reference
Dendrimer-like core cross-linked micelle stabilized ultra-small gold nanoclusters as a robust catalyst for aerobic oxidation of α-hydroxy ketones in water
Yu, Yangyang; Lin, Chenlu; Li, Bing; Zhao, Pengxiang; Zhang, Shiyong, Green Chemistry, 2016, 18(12), 3647-3655

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium, [[3-[(2-aminoethyl)amino]propyl]dimethylsilanol-N,N′]dichloro-, (SP-4… (Montmorillonite derivative) Solvents: Acetic acid
Reference
New montmorillonite silylpropylethylenediamine palladium(II) complex in oxidation of terminal olefins
Rao, Yarlagadda Venkata Subba; Rani, Santi Shobha; Choudary, Boyapati Manoranjan, Journal of Molecular Catalysis, 1992, 75(2), 141-6

Production Method 13

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc Solvents: Dichloromethane
Reference
Synthesis of 1,3-dicarbonyl compounds by the oxidation of 3-hydroxycarbonyl compounds with Corey-Kim reagent
Katayama, Sadamu; Fukuda, Kinue; Watanabe, Toshio; Yamauchi, Masashige, Synthesis, 1988, (3), 178-83

Production Method 14

Reaction Conditions
1.1 Reagents: Water Catalysts: 1-Methyl-3-pentylimidazolium tetrafluoroborate Solvents: 1-Methyl-3-pentylimidazolium tetrafluoroborate ;  2 min, 50 psi, 125 °C
Reference
Ionic liquid promoted selective debromination of α-bromoketones under microwave irradiation
Ranu, Brindaban C.; Chattopadhyay, Kalicharan; Jana, Ranjan, Tetrahedron, 2007, 63(1), 155-159

Production Method 15

Reaction Conditions
1.1 Catalysts: (4R)-4-(Phenylmethoxy)-L-proline Solvents: Acetone ;  30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  30 min, rt
Reference
Proline-catalyzed aldol reactions of acyl cyanides with acetone: an efficient and convenient synthesis of 1,3-diketones
Shen, Zongxuan; Li, Bin; Wang, Lu; Zhang, Yawen, Tetrahedron Letters, 2005, 46(50), 8785-8788

Production Method 16

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 - 5 h, 25 °C
1.2 Reagents: Acetic-d3 acid ;  25 °C
Reference
1,4-Addition of Bis(iodozincio)methane to α,β-Unsaturated Ketones: chemical and Theoretical/Computational Studies
Sada, Mutsumi; Furuyama, Taniyuki; Komagawa, Shinsuke; Uchiyama, Masanobu; Matsubara, Seijiro, Chemistry - A European Journal, 2010, 16(34), 10474-10481

Production Method 17

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Methanol ;  12 h, 25 °C
Reference
Method for preparing 1,3-dione compound from acetylenic ketone
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 3 - 24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors
Wang, Ning-Yu; Zuo, Wei-Qiong; Xu, Ying; Gao, Chao; Zeng, Xiu-Xiu; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1581-1588

Production Method 19

Reaction Conditions
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica-supported) Solvents: Dichloromethane ;  12 h, rt
Reference
Selective oxidation of aryl ketones to α-diketones with 4-aminoperoxybenzoic acid supported on silica gel in presence of air
Ghazanfari, Dadkhoda; Najafizadeh, Fariba; Khosravi, Fereshteh, Monatshefte fuer Chemie, 2004, 135(11), 1409-1413

Production Method 20

Reaction Conditions
Reference
Dehydration of ketones to acetylenes
Harrison, James J., Journal of Organic Chemistry, 1979, 44(20), 3578-80

Benzoylacetone Raw materials

Benzoylacetone Preparation Products

Benzoylacetone Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:93-91-4)Benzoylacetone
Order Number:A844735
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):354.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-91-4)1-Phenylbutane-1,3-dione
Order Number:LE14457
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:10
Price ($):discuss personally
Email:18501500038@163.com

Benzoylacetone Related Literature

Additional information on Benzoylacetone

Comprehensive Guide to Benzoylacetone (CAS No. 93-91-4): Properties, Applications, and Industry Insights

Benzoylacetone (CAS No. 93-91-4), also known as 1-phenyl-1,3-butanedione, is a versatile organic compound widely used in chemical synthesis, pharmaceuticals, and fragrance industries. Its unique β-diketone structure makes it a valuable intermediate for producing complex molecules. This article explores its properties, applications, and answers trending questions like "Is benzoylacetone soluble in water?" or "How is benzoylacetone used in organic chemistry?"—topics frequently searched in academic and industrial circles.

The molecular formula of Benzoylacetone is C10H10O2, with a molar mass of 162.19 g/mol. It appears as a pale-yellow crystalline solid with a characteristic sweet odor, often compared to honey-like fragrance. Its melting point ranges between 56–58°C, and it exhibits moderate solubility in organic solvents like ethanol and ether, while being sparingly soluble in water—a property frequently queried in solubility-related searches.

In organic synthesis, Benzoylacetone serves as a chelating ligand for metal ions, enabling applications in catalysis and material science. Researchers often search for "benzoylacetone metal complexes" due to their relevance in creating UV-stabilizers and photocatalysts. Its enol-keto tautomerism is another hot topic, with studies focusing on its equilibrium dynamics under varying pH conditions.

The pharmaceutical industry utilizes Benzoylacetone as a building block for heterocyclic compounds, including antipyretics and antimicrobial agents. Recent PubMed-indexed studies highlight its derivatives in "drug discovery pipelines," aligning with growing public interest in pharmaceutical intermediates. Its role in synthesizing flavonoid analogs also connects to wellness trends, as flavonoids gain attention for their antioxidant properties.

From an industrial perspective, Benzoylacetone is employed in perfumery due to its stable aromatic profile. Sustainability-focused queries like "biodegradable fragrance ingredients" increasingly mention this compound. Manufacturers also value its role in producing specialty coatings, where it acts as a cross-linking agent for high-performance polymers.

Safety and handling of Benzoylacetone (CAS No. 93-91-4) follow standard organic compound protocols. While not classified as hazardous under major regulatory frameworks, proper ventilation and PPE are recommended—details often sought in chemical safety datasheets. Its environmental persistence and ecotoxicology data remain areas of active research, reflecting the broader shift toward green chemistry principles.

Analytical methods for detecting Benzoylacetone include GC-MS and HPLC, with retention indices and fragmentation patterns well-documented in analytical chemistry databases. These techniques address common search queries like "how to identify benzoylacetone in mixtures." Advanced studies explore its spectroscopic signatures, particularly in IR and NMR spectroscopy.

Market trends indicate rising demand for Benzoylacetone in Asia-Pacific regions, driven by pharmaceutical and cosmetic sectors. SEO-optimized terms like "benzoylacetone suppliers 2024" and "high-purity benzoylacetone" reflect commercial interest. Innovations in continuous flow synthesis methods aim to improve production efficiency, a topic gaining traction in process chemistry forums.

In conclusion, Benzoylacetone (CAS No. 93-91-4) bridges fundamental research and industrial applications, with its relevance amplified by current trends in sustainable chemistry and bioactive molecule design. Its multifaceted nature ensures continued interest across scientific and commercial domains, making it a compound worthy of in-depth understanding.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-91-4)Benzoylacetone
A844735
Purity:99%
Quantity:500g
Price ($):354.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-91-4)1-Phenylbutane-1,3-dione
LE14457
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email